molecular formula C10H20ClNO3 B2712950 (10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol;hydrochloride CAS No. 2287239-35-2

(10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol;hydrochloride

Cat. No. B2712950
M. Wt: 237.72
InChI Key: KDBIKRQXOBIYBH-OULXEKPRSA-N
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Description

The compound “(10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol;hydrochloride” is a spirocyclic compound, which means it has two rings that share a single atom . The “3-Oxa” indicates the presence of an oxygen atom in the 3-position of the ring, and “8-aza” indicates the presence of a nitrogen atom in the 8-position . The “10,11-diol” suggests the presence of two hydroxyl (-OH) groups at the 10 and 11 positions . The “hydrochloride” indicates that this compound is a salt with a chloride ion .


Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, would have a spirocyclic core with oxygen and nitrogen atoms incorporated into the rings and hydroxyl groups attached. The exact 3D conformation would depend on the specific stereochemistry at the different positions in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the hydroxyl groups could potentially make it a candidate for reactions involving alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, the presence of polar groups (like the hydroxyls), and the specific arrangement of atoms in the molecule .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, for example, future research could focus on optimizing its activity or reducing any side effects .

properties

IUPAC Name

(10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3.ClH/c12-8-5-10(1-3-14-4-2-10)7-11-6-9(8)13;/h8-9,11-13H,1-7H2;1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBIKRQXOBIYBH-OULXEKPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(C(CNC2)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC12C[C@@H]([C@@H](CNC2)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol;hydrochloride

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